Boc-4-chloro-D-phenylalanine, also known as N-Boc-4-chloro-D-phenylalanine, is a derivative of the amino acid D-phenylalanine (D-Phe) with a protecting group (Boc) and a chlorine atom attached. It is primarily used in peptide synthesis research [, ].
Boc-Cl-D-Phe is a valuable building block for the construction of peptides containing D-Phe residues. The Boc group protects the amino group of D-Phe, allowing for selective coupling with other amino acids during peptide chain assembly. The chlorine atom enhances the reactivity of the molecule, facilitating efficient coupling reactions with other protected amino acids or peptide fragments [, ].
Here are some specific applications of Boc-Cl-D-Phe in peptide synthesis:
While the primary application of Boc-Cl-D-Phe is in peptide synthesis, there is ongoing research exploring its potential in other areas, such as:
Boc-4-chloro-D-phenylalanine (N-Boc-4-chloro-D-phenylalanine), abbreviated as Boc-D-Phe(Cl), is a synthetic derivative of the amino acid D-phenylalanine (D-Phe). It contains a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group (N-terminus) of D-Phe, and a chlorine atom substituted on the fourth carbon atom of the phenyl ring. This compound serves as a valuable building block in the synthesis of peptides containing D-Phe with a chlorine moiety [].
Boc-D-Phe(Cl) possesses a unique structure with several key features:
Boc-D-Phe(Cl)-OH + H-R-COOH -> Boc-D-Phe(Cl)-R-CO-NH2 + H2O (deprotection)Boc-D-Phe(Cl)-NH2 + H-R-COOH + DCC -> Boc-D-Phe(Cl)-R-CO-NH2 + DCU (urea) (peptide bond formation)
Specific data on the melting point, boiling point, and solubility of Boc-D-Phe(Cl) is not readily available in scientific literature. However, based on its structure, it is expected to be a white crystalline solid with low solubility in water but good solubility in organic solvents commonly used in peptide synthesis, such as dichloromethane and dimethylformamide (DMF) [].
Corrosive